4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethoxy group, a benzoyl group, a piperidinyl group, and a 1,2,4-triazolone group. These groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could potentially be introduced via a reaction with a trifluoromethoxy-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazolone group suggests that the compound could potentially exist in tautomeric forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethoxy group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Behavior
Chemical Rearrangements and Hydrolysis : A study investigated the behavior of Z-2,4-dinitrophenylhydrazone and Z-phenylhydrazone derivatives in the presence of trichloroacetic acid and piperidine, revealing insights into solvent-dependent dichotomic behavior in mononuclear rearrangement processes on oxadiazole derivatives. This highlights the complex chemical behavior of similar triazolone compounds under different conditions (D’Anna et al., 2004).
Antimicrobial Activities : Another study focused on the synthesis of novel 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential of triazolone compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Potential Biological Activities
Anticancer Properties : Research on benzimidazole derivatives bearing 1,2,4-triazole highlighted the tautomeric properties, conformations, and anti-cancer properties of these compounds. This indicates the potential of related triazolone compounds in cancer research (Karayel, 2021).
Inhibitors of Soluble Epoxide Hydrolase : A study identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes. This suggests the chemical's relevance in studying enzyme inhibition for therapeutic purposes (Thalji et al., 2013).
Fungicidal Activity : The synthesis and evaluation of piperidine-based derivatives for their fungicidal activity further demonstrate the versatility of triazolone compounds in developing fungicides (Mao et al., 2013).
Mechanism of Action
Mode of Action
The presence of a trifluoromethoxy group in its structure suggests that it may interact with its targets through electron withdrawing effects . This could potentially alter the energy levels of the target molecules, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting that this compound may also interact with pathways involved in cell proliferation and survival.
Result of Action
Based on its structural similarity to other compounds, it may have potential cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-3-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-8-6-15(7-9-17)19(29)27-12-10-14(11-13-27)18-25-26-20(30)28(18)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOJRPODMIXXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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